molecular formula C11H11NO2 B8567254 4-[2-(Oxiran-2-yl)ethoxy]benzonitrile CAS No. 227941-12-0

4-[2-(Oxiran-2-yl)ethoxy]benzonitrile

Cat. No. B8567254
M. Wt: 189.21 g/mol
InChI Key: XZGQQCFEIDXEAI-UHFFFAOYSA-N
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Patent
US06291475B1

Procedure details

mCPBA (15.9 g; 65 mmol) was added to a stirred solution of 4-(4′-cyanophenoxy)but-1-ene (7.5 g; 56 mmol; prepared according to the method described in J. Chem. Soc. Perkin Trans. 1, 9 (1992) 1145-1148) in CH2Cl2 (175 mL) and the reaction mixture was stirred at room temperature for 4 h. The reaction mixture was washed with NaHCO3 (aq.) and the organic layer separated, dried and concentrated to give the sub-title compound (7.23 g; 38 mmol).
Name
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[C:12]([C:14]1[CH:24]=[CH:23][C:17]([O:18][CH2:19][CH2:20][CH:21]=[CH2:22])=[CH:16][CH:15]=1)#[N:13]>C(Cl)Cl>[O:9]1[CH2:22][CH:21]1[CH2:20][CH2:19][O:18][C:17]1[CH:23]=[CH:24][C:14]([C:12]#[N:13])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(OCCC=C)C=C1
Step Two
Name
Quantity
175 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
WASH
Type
WASH
Details
The reaction mixture was washed with NaHCO3 (aq.)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)CCOC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38 mmol
AMOUNT: MASS 7.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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